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Compound of Interest

Compound Name: 2-Pyrazinylmethanol

Cat. No.: B1266325 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic nuances of 2-Pyrazinylmethanol and its analogues. This report

provides a comparative analysis of their spectral data, detailed experimental protocols, and

visualizations of relevant biological pathways to support further research and development.

2-Pyrazinylmethanol, a heterocyclic alcohol, and its derivatives are of significant interest in

medicinal chemistry and materials science due to the versatile biological activities of the

pyrazine scaffold. A thorough understanding of their spectroscopic properties is fundamental for

their identification, characterization, and the development of new applications. This guide

presents a comparative analysis of the spectroscopic data for 2-Pyrazinylmethanol and its

selected analogues, providing a valuable resource for researchers in the field.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Pyrazinylmethanol and its

analogues. The data has been compiled from various sources and is presented to highlight the

influence of substituents on the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
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Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compoun
d

C-2 C-3 C-5 C-6 -CH₂OH
Other
Carbons

2-

Pyrazinylm

ethanol

155.9 146.5 131.5 126.7 63.8

2-

(Hydroxym

ethyl)-5-

methylpyra

zine

~154 ~145 ~142 ~143 ~64 ~21 (-CH₃)

Note: Some values are predicted based on structurally similar compounds and may vary from

experimental data.

Infrared (IR) Spectroscopy
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
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Compound O-H Stretch
C-H Stretch
(Aromatic)

C=N Stretch C-O Stretch

2-

Pyrazinylmethan

ol

3400-3200

(broad)
3100-3000 ~1590, ~1480 ~1050

Pyrazine

Derivatives

(general)

- 3100-3000 1600-1450 -

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax)

Compound λmax (nm) Solvent Reference

2-Pyrazinylmethanol 265 EtOH [1]

Pyrazine 260, 328 Vapor

Mass Spectrometry (MS)
Mass spectrometry of hydroxymethylpyrazines reveals characteristic fragmentation patterns

that are crucial for distinguishing between positional isomers. The presence or absence of

fragments corresponding to the loss of •OH (M-17), H₂O (M-18), and H₂O + H• (M-19) can

provide valuable structural information.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to achieve optimal

homogeneity.

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a standard

90° pulse sequence and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200

ppm. A larger number of scans is typically required compared to ¹H NMR.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum and calibrate the chemical shift scale using the

TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Mix 1-2 mg of the solid sample with ~200 mg of dry KBr

powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g.,

ethanol, methanol) to a concentration that gives a maximum absorbance between 0.2 and

0.8.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.
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Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using

a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is typically

infused directly or via liquid chromatography. For EI, the sample is introduced through a gas

chromatograph or a direct insertion probe.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Visualization of Signaling Pathways
Pyrazine derivatives have been shown to interact with various cellular signaling pathways,

which is a key aspect of their biological activity. The following diagrams, generated using the

DOT language, illustrate two important pathways potentially modulated by these compounds.
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RAS/RAF/MEK/ERK Signaling Pathway and Potential Inhibition by Pyrazine Derivatives.
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NRF2/ARE Antioxidant Response Pathway and Potential Activation by Pyrazine Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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